molecular formula C7H12N2O B13642707 (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile

Cat. No.: B13642707
M. Wt: 140.18 g/mol
InChI Key: FSUGZIXQORFGRH-BQBZGAKWSA-N
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Description

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a hydroxymethyl group and a nitrile group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reduction of a nitrile precursor using hydrogen in the presence of a chiral catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidine-3-carbonitrile

InChI

InChI=1S/C7H12N2O/c1-9-4-6(3-8)2-7(9)5-10/h6-7,10H,2,4-5H2,1H3/t6-,7-/m0/s1

InChI Key

FSUGZIXQORFGRH-BQBZGAKWSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1CO)C#N

Canonical SMILES

CN1CC(CC1CO)C#N

Origin of Product

United States

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